molecular formula C9H18N2O2S B3433084 tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate CAS No. 133117-98-3

tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate

Cat. No.: B3433084
CAS No.: 133117-98-3
M. Wt: 218.32 g/mol
InChI Key: OHARRIXSDMDZLG-UHFFFAOYSA-N
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Description

tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate is a specialized organic compound that incorporates both a carbamate and a thiourea functional group within its molecular structure. This combination makes it a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The tert-butyloxycarbonyl (Boc) group is a well-established and widely used protecting group for amines, safeguarding the amine functionality during synthetic sequences and allowing for its selective deprotection under mild acidic conditions . The simultaneous presence of the thiocarbamoyl group offers a potential site for further chemical modifications and metal coordination, which can be exploited in the development of novel molecular structures. Researchers may investigate this compound for the synthesis of more complex molecules, particularly in the construction of heterocyclic compounds or as a precursor in drug discovery efforts. The structural features suggest potential application in the development of enzyme inhibitors or ligands for various biological targets. As with all compounds of this class, proper safety protocols should be observed. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(1-amino-2-methyl-1-sulfanylidenepropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-8(2,3)13-7(12)11-9(4,5)6(10)14/h1-5H3,(H2,10,14)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHARRIXSDMDZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140267
Record name Carbamic acid, (2-amino-1,1-dimethyl-2-thioxoethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133117-98-3
Record name Carbamic acid, (2-amino-1,1-dimethyl-2-thioxoethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133117-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-amino-1,1-dimethyl-2-thioxoethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate thioamide under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with cellular pathways involved in protein synthesis and degradation .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs primarily differ in the substituents on the ethyl backbone or the functional groups replacing the carbamothioyl moiety. Key examples from literature include:

Compound Name Substituent/Functional Group Molecular Formula Key Feature(s) Reference
tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate (Target) Carbamothioyl (thiourea) C₉H₁₇N₃O₂S Thiourea group, tert-butyl carbamate -
tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate Methoxy(methyl)amino C₁₁H₂₂N₂O₄ Oxoamide group, chiral center
tert-butyl N-[(1S)-1-phenylethyl]carbamate Phenyl group C₁₃H₁₉NO₂ Aromatic substitution, chiral center
tert-butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate Dioxothian ring C₁₁H₂₁NO₄S Sulfone-containing heterocycle

Key Observations :

  • The thiourea group in the target compound offers stronger hydrogen-bonding and metal coordination capabilities compared to the methoxy(methyl)amino group in or the phenyl group in .

Reactivity Differences :

  • The thiourea group in the target compound may exhibit lower stability under oxidative conditions compared to the sulfone in or the amide in .
  • The phenyl-substituted analog in shows higher lipophilicity, favoring organic-phase reactions.

Physicochemical Properties

Property Target Compound Compound 11a Dioxothian Analog
Molecular Weight ~231 g/mol (estimated) 246 g/mol 263 g/mol
Polarity Moderate (thiourea) High (amide, methoxy) High (sulfone)
Lipophilicity (LogP) ~1.5 (estimated) ~1.0 ~0.8
Stability Sensitive to oxidation Stable under ambient conditions Highly stable (sulfone)

Notes:

  • Thiourea derivatives are prone to oxidation, necessitating inert storage conditions.
  • Sulfone-containing analogs (e.g., ) exhibit higher thermal and oxidative stability.

Biological Activity

Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate is a carbamate derivative that has drawn attention due to its potential biological activities. This compound, with the molecular formula C₉H₁₈N₂O₂S, exhibits various properties that are significant in both research and potential therapeutic applications. This article delves into the biological activity of this compound, including its antimicrobial effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to a nitrogen atom linked to a carbamoyl group. This configuration enhances the compound's stability and reactivity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC₉H₁₈N₂O₂S
Molecular Weight246.32 g/mol
Functional GroupsCarbamate, Thioamide

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities . It disrupts cellular membranes in target organisms, leading to cell death. Studies have shown that this compound can effectively inhibit the growth of various bacteria and fungi, positioning it as a potential candidate for developing new antimicrobial agents .

The mechanism through which this compound exerts its biological effects involves disrupting membrane integrity. This disruption affects the osmotic balance within microbial cells, ultimately leading to cell lysis. The compound's ability to interact with lipid bilayers suggests its potential use in formulations aimed at combating resistant strains of pathogens .

Case Studies

Several studies have explored the biological activity of similar carbamate derivatives, providing insights into their effectiveness:

  • Study on Antifungal Activity : A comparative study demonstrated that derivatives with similar structures exhibited varying degrees of antifungal activity against Candida species. The results indicated that structural modifications could enhance efficacy .
  • Antimicrobial Efficacy : In another study, researchers evaluated the antimicrobial properties of several carbamate derivatives, including this compound. The findings revealed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .
  • Potential in Drug Development : The unique structural features of this compound suggest it could be further developed into a therapeutic agent for treating infections caused by resistant microorganisms .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of carbamate derivatives:

  • Synthesis Techniques : Various synthetic routes have been explored to produce this compound efficiently while maintaining high purity levels .
  • Biological Evaluations : In vitro assays have confirmed the compound's ability to inhibit microbial growth, with IC50 values indicating significant potency against specific pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via carbamate-thiourea coupling. A common approach involves reacting tert-butyl carbamate with 1-isothiocyanato-2-methylpropane under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C). Yield optimization requires strict moisture control due to the thiourea group’s sensitivity to hydrolysis .
  • Key variables : Solvent polarity (THF vs. DCM), temperature gradients, and stoichiometric ratios of reactants. For example, excess isothiocyanate improves yields to ~75% but increases purification complexity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended protocols :

  • ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28 ppm in ¹³C) and thiourea NH protons (δ ~9-10 ppm, broad singlet).
  • IR spectroscopy : Identify carbamate C=O (~1680–1720 cm⁻¹) and thiourea C=S (~1250–1350 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butoxy group, m/z ~100) .

Q. What are the primary applications of this compound in organic synthesis?

  • Role as a building block : The tert-butyl carbamate acts as a transient protecting group for amines, while the thiourea moiety facilitates metal coordination (e.g., Pd-catalyzed cross-couplings) or hydrogen-bond-directed crystallization .
  • Case study : Used in synthesizing kinase inhibitors by leveraging the thiourea’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can contradictory crystallographic data on thiourea derivatives be resolved?

  • Challenge : Discrepancies in bond lengths (C=S: 1.60–1.68 Å) and torsion angles arise from polymorphism or solvent inclusion.
  • Resolution strategy :

Perform multiple crystallizations using varied solvents (e.g., EtOAc vs. hexane/THF).

Use SHELXL for refinement, applying restraints for disordered tert-butyl groups .

Validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical geometries .

Q. What experimental design principles mitigate degradation during storage?

  • Stability issues : The thiourea group is prone to oxidation and hydrolysis.
  • Optimized storage :

  • Store under inert gas (Ar/N₂) at –20°C in amber vials.
  • Add stabilizers (e.g., 1% BHT) to prevent radical-mediated oxidation .
    • Monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to track degradation products like tert-butylamine and carbonyl sulfide .

Q. How does steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitutions?

  • Mechanistic insight : The bulky tert-butyl group slows SN2 reactions but enhances selectivity in SN1 pathways. For example, in Mitsunobu reactions, the carbamate’s steric profile directs regioselective O- vs. N-alkylation (4:1 selectivity observed with Ph₃P/DIAD) .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) under varying steric environments (e.g., substituents on adjacent carbons) .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Common pitfalls : Competing side reactions (e.g., carbamate cleavage under acidic conditions).
  • Solutions :

  • Protecting group compatibility : Replace tert-butyl with Alloc (allyloxycarbonyl) groups for orthogonal deprotection .
  • Flow chemistry : Continuous processing minimizes intermediate degradation (residence time <10 min, T = 25°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate
Reactant of Route 2
tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate

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